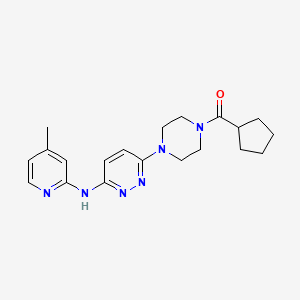

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

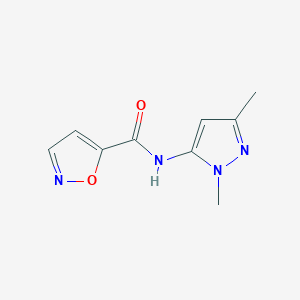

“N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a methanesulfonyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It would have a total of 34 bond(s), including 17 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), and 6 aromatic bond(s) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the methanesulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it would likely have a certain level of solubility in water and organic solvents, a specific melting point and boiling point, and specific optical properties .Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes like cyclooxygenase (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

It’s worth noting that similar compounds interact with their targets (like cox) by forming hydrogen bonds within the active site . This interaction can lead to the inhibition of the enzyme, thereby preventing the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

Compounds that inhibit cox would affect the arachidonic acid cascade, leading to a reduction in the production of prostanoids, which play a role in many inflammatory processes .

Result of Action

Similar compounds that inhibit cox can reduce inflammation, pain, and fever caused by prostaglandins .

Propiedades

IUPAC Name |

2-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVOGZWFPTVXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6579368.png)

![3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579378.png)

![ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6579392.png)

![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6579403.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B6579409.png)

![N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B6579415.png)

![N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide](/img/structure/B6579417.png)

![5-(2,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6579435.png)

![1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6579443.png)

![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)